![molecular formula C13H28OSi B14270871 Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- CAS No. 167489-85-2](/img/structure/B14270871.png)
Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- is a specialized organosilicon compound. It is characterized by the presence of a silane group attached to a cyclohexyl ring, which is further substituted with a 1,1-dimethylethyl group. This compound finds applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with 4-(1,1-dimethylethyl)cyclohexanol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-(1,1-dimethylethyl)cyclohexanol+trimethylchlorosilane→Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- can undergo oxidation reactions, typically forming silanols or siloxanes.
Reduction: This compound can act as a reducing agent in certain reactions, particularly in the presence of transition metal catalysts.
Substitution: The silane group can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalysts like palladium or platinum are often employed.
Substitution: Reagents like halogens or alkylating agents are commonly used.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Various reduced organosilicon compounds.
Substitution: Substituted silanes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- involves its ability to form stable bonds with various substrates. The silane group can interact with hydroxyl groups, forming strong Si-O bonds. This interaction is crucial in applications such as surface modification and cross-linking in polymers.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl chloride: A simpler silane compound used in similar applications.
Triethylsilyl chloride: Another organosilicon compound with slightly different reactivity.
Dimethylphenylsilane: A silane with a phenyl group, offering different chemical properties.
Uniqueness: Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- is unique due to the presence of the bulky 1,1-dimethylethyl group, which provides steric hindrance and influences its reactivity. This makes it particularly useful in applications requiring selective reactions and stability.
Eigenschaften
CAS-Nummer |
167489-85-2 |
|---|---|
Molekularformel |
C13H28OSi |
Molekulargewicht |
228.45 g/mol |
IUPAC-Name |
(4-tert-butylcyclohexyl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H28OSi/c1-13(2,3)11-7-9-12(10-8-11)14-15(4,5)6/h11-12H,7-10H2,1-6H3 |
InChI-Schlüssel |
AQKOPOJURPQAEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


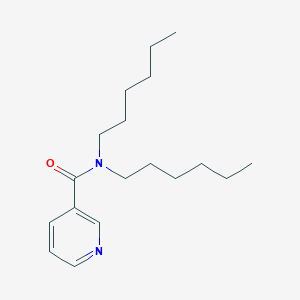


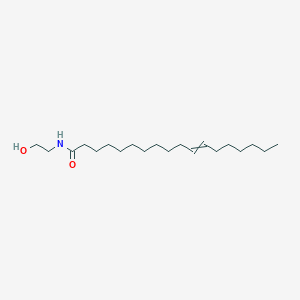


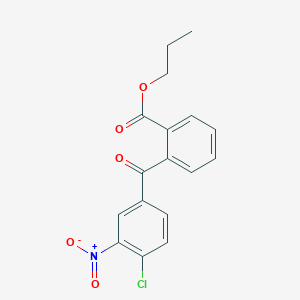

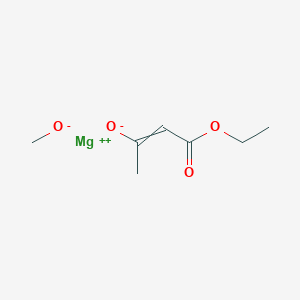
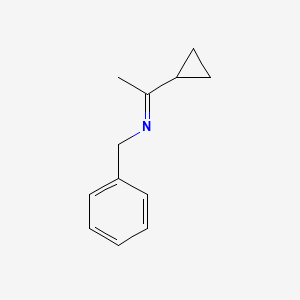
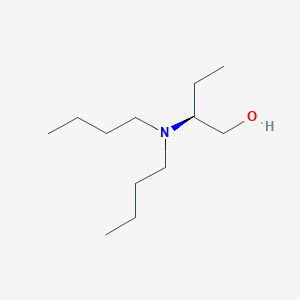

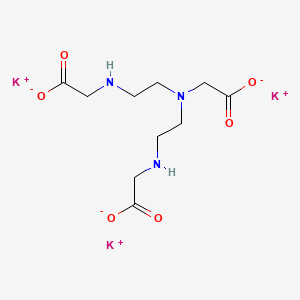
![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
